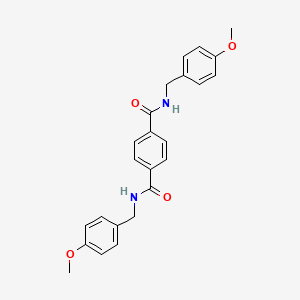![molecular formula C27H25FN2O6S B11640656 methyl 2-{2-(2-fluorophenyl)-4-hydroxy-3-[(2-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11640656.png)
methyl 2-{2-(2-fluorophenyl)-4-hydroxy-3-[(2-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{2-(2-氟苯基)-4-羟基-3-[(2-甲基-4-丙氧基苯基)羰基]-5-氧代-2,5-二氢-1H-吡咯-1-基}-4-甲基-1,3-噻唑-5-羧酸甲酯是一种结构独特的复杂有机化合物,它包含噻唑环、吡咯环以及各种官能团。
准备方法
合成路线和反应条件
2-{2-(2-氟苯基)-4-羟基-3-[(2-甲基-4-丙氧基苯基)羰基]-5-氧代-2,5-二氢-1H-吡咯-1-基}-4-甲基-1,3-噻唑-5-羧酸甲酯的合成通常涉及多步有机合成。该过程可能包括以下步骤:
噻唑环的形成: 这可以通过在酸性或碱性条件下使适当的前体环化来实现。
吡咯环的引入: 此步骤可能涉及胺与二酮或类似化合物缩合。
官能团修饰: 通过取代反应引入各种官能团,例如氟苯基和丙氧基苯基。
工业生产方法
该化合物的工业生产可能涉及优化合成路线,以最大限度地提高产率和纯度。这可能包括使用催化剂、控制反应条件以及使用重结晶或色谱等纯化技术。
化学反应分析
反应类型
2-{2-(2-氟苯基)-4-羟基-3-[(2-甲基-4-丙氧基苯基)羰基]-5-氧代-2,5-二氢-1H-吡咯-1-基}-4-甲基-1,3-噻唑-5-羧酸甲酯可以发生多种化学反应,包括:
氧化: 羟基可以被氧化成酮或羧酸。
还原: 羰基可以被还原成醇。
取代: 氟苯基可以发生亲核取代反应。
常用试剂和条件
氧化: 可以使用高锰酸钾 (KMnO₄) 或三氧化铬 (CrO₃) 等试剂。
还原: 常见的试剂包括氢化铝锂 (LiAlH₄) 或硼氢化钠 (NaBH₄)。
取代: 胺或硫醇等亲核试剂可以在碱性条件下使用。
主要形成的产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,羟基的氧化将产生酮或羧酸,而羰基的还原将产生醇。
科学研究应用
2-{2-(2-氟苯基)-4-羟基-3-[(2-甲基-4-丙氧基苯基)羰基]-5-氧代-2,5-二氢-1H-吡咯-1-基}-4-甲基-1,3-噻唑-5-羧酸甲酯在科学研究中具有多种应用:
化学: 用作有机合成的构建块,并用作各种化学反应的试剂。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医药: 研究其潜在的治疗效果,以及作为药物开发中的先导化合物。
工业: 用于开发新材料,并用作合成复杂分子的前体。
作用机制
2-{2-(2-氟苯基)-4-羟基-3-[(2-甲基-4-丙氧基苯基)羰基]-5-氧代-2,5-二氢-1H-吡咯-1-基}-4-甲基-1,3-噻唑-5-羧酸甲酯的作用机制涉及它与特定分子靶点和途径的相互作用。这些可能包括:
酶抑制: 该化合物可能抑制某些酶,从而影响代谢途径。
受体结合: 它可能与特定的受体结合,调节细胞信号通路。
DNA 相互作用: 该化合物可能与 DNA 相互作用,影响基因表达和细胞功能。
相似化合物的比较
类似化合物
- 2-(2-氯-4-氟苯基)乙酸甲酯
- 2-(2-(4-氟苯基)-2-氧代-1-苯乙基)-4-甲基-3-氧代-N-苯基戊酰胺
独特性
2-{2-(2-氟苯基)-4-羟基-3-[(2-甲基-4-丙氧基苯基)羰基]-5-氧代-2,5-二氢-1H-吡咯-1-基}-4-甲基-1,3-噻唑-5-羧酸甲酯的独特性在于它独特的官能团和环结构组合,赋予了它独特的化学和生物学性质。
属性
分子式 |
C27H25FN2O6S |
|---|---|
分子量 |
524.6 g/mol |
IUPAC 名称 |
methyl 2-[(3E)-2-(2-fluorophenyl)-3-[hydroxy-(2-methyl-4-propoxyphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C27H25FN2O6S/c1-5-12-36-16-10-11-17(14(2)13-16)22(31)20-21(18-8-6-7-9-19(18)28)30(25(33)23(20)32)27-29-15(3)24(37-27)26(34)35-4/h6-11,13,21,31H,5,12H2,1-4H3/b22-20+ |
InChI 键 |
FNJXTFUASJRBRR-LSDHQDQOSA-N |
手性 SMILES |
CCCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=CC=C4F)/O)C |
规范 SMILES |
CCCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=CC=C4F)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2-methylprop-2-en-1-yl)-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11640576.png)
![3-(2-Phenylethyl)-2-(propylsulfanyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11640580.png)

![3-(4-methylbenzyl)-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11640594.png)
![(5Z)-2-(4-bromophenyl)-5-({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11640603.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11640622.png)
![(3-Amino-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone](/img/structure/B11640629.png)
![4-[4-(allyloxy)-2-methylbenzoyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11640634.png)
![1-[4-(4-Ethoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B11640635.png)
![N'-[(1Z)-1-(3-Hydroxyphenyl)ethylidene]-3-(thiophen-2-YL)-1H-pyrazole-5-carbohydrazide](/img/structure/B11640639.png)
![(6Z)-6-[4-(benzyloxy)-3-ethoxybenzylidene]-2-butyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11640644.png)
![(5Z)-1-(4-bromo-3-methylphenyl)-5-[(4-methoxy-3-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11640648.png)
![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-phenylethanol](/img/structure/B11640653.png)
![methyl (4Z)-4-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-ethyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11640663.png)
